4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine
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Overview
Description
4-[1-(Bicyclo[221]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction produces a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as peroxy acids.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents like benzylamine.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, tetramethylammonium iodide, and benzylamine . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various sulfonamides and dioxiranes .
Scientific Research Applications
4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action for 4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides
- N-(alkyl-, benzyl-, arylsulfonyl)bicyclo[2.2.1]hept-5-en-2-ylmethanamines
Uniqueness
4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine stands out due to its specific combination of a bicyclic structure with a piperidine and morpholine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H32N2O |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C19H32N2O/c1-14-11-21(12-15(2)22-14)19-5-7-20(8-6-19)13-18-10-16-3-4-17(18)9-16/h3-4,14-19H,5-13H2,1-2H3 |
InChI Key |
ACUAONISRNKJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
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